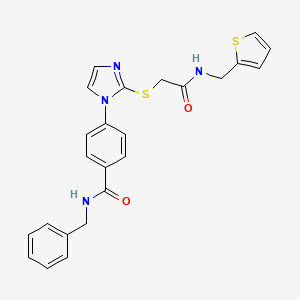

N-benzyl-4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-benzyl-4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides has been reported, indicating that the 1H-imidazol-1-yl moiety can be a viable replacement for other functional groups to produce specific electrophysiological activity . Similarly, the synthesis of different substituted benzamides using 4-aminophenazone as a precursor has been described, showcasing the versatility of benzamide derivatives in drug chemistry . Additionally, the preparation of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been achieved through reactions involving bromoacetyl salicylamide and various thioureas .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and exhibits conformational disorder . This suggests that similar structural features could be expected in the analysis of N-benzyl-4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their functional groups. The studies have not directly addressed the chemical reactions of N-benzyl-4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide, but they have explored the reactivity of related compounds. For instance, the synthesis of novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene derivatives from a benzimidazole intermediate suggests that the imidazole ring can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological applications. The synthesized compounds in the studies have been characterized by techniques such as IR, (1)H-NMR, and mass spectrometry, which are essential for determining their stability and reactivity . The photophysical properties of certain benzamide derivatives have been studied, revealing that they absorb and emit in the UV-visible region with good fluorescence quantum yield . Additionally, the thermal stability of these compounds has been evaluated, with some being stable up to 300°C .

Biological Activity and Case Studies

The biological evaluation of benzamide derivatives has shown potential applications in medicinal chemistry. For instance, some compounds have been screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, indicating their potential to bind nucleotide protein targets . Antifungal activity has also been observed in newly synthesized benzamide derivatives, suggesting their use as antifungal agents . Moreover, the antibacterial activities of novel xanthene, phenoxazine, and oxazine derivatives have been investigated, with some compounds exhibiting significant activity against various bacterial strains . Lastly, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity, with some showing potent effects against bacterial and fungal species .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Mass Spectral Fragmentation Patterns

A study details the synthesis of thiazole and imidazolidine derivatives related to the chemical structure . These compounds were prepared via cyclization and further reacted to yield N-benzyl derivatives among others. The study also explores the mass spectral fragmentation patterns to elucidate the structures of these synthesized compounds (Mohamed, Unis, & El-Hady, 2006).

Crystal Structure Analysis

Another research focused on the crystal structure of a compound with a related structure, revealing insights into its molecular configuration and interactions. This study emphasizes the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure, alongside π···π interactions between rings, providing a foundational understanding of molecular interactions within similar compounds (Sharma et al., 2016).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties

Research on derivatives showcasing structural similarities has demonstrated potential antimicrobial and antioxidant activities. These findings suggest the compound's applicability in developing new antimicrobial agents with added antioxidant benefits, indicating a broad spectrum of potential therapeutic applications (Karanth et al., 2019).

Antitumor Activities

A study synthesizing N-substituted benzamide derivatives, including compounds with a core structure similar to the query compound, evaluated their anticancer activity against several cancer cell lines. This research underscores the potential of such compounds in cancer therapy, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Anti-inflammatory Activity

The synthesis of indolyl azetidinones, involving the condensation of related structures, demonstrated significant anti-inflammatory activity. This suggests the compound's derivatives could be explored for their utility in anti-inflammatory drug development, offering a new avenue for therapeutic intervention (Kalsi et al., 1990).

Propiedades

IUPAC Name |

N-benzyl-4-[2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c29-22(26-16-21-7-4-14-31-21)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-15-18-5-2-1-3-6-18/h1-14H,15-17H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCDPMCFJUQHAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)